molecular formula C13H14N2O2S B3868679 methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate

methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate

Cat. No. B3868679
M. Wt: 262.33 g/mol
InChI Key: VTXUVJUYWIYAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a thioester derivative of benzyl imidazole and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate is not fully understood. However, studies have suggested that the compound may act by inhibiting viral replication, interfering with viral entry into host cells, or inhibiting viral protease activity. The compound's antifungal activity has been attributed to its ability to inhibit fungal cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro. The compound's anti-cancer activity has been attributed to its ability to induce apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory activity in vitro.

Advantages and Limitations for Lab Experiments

Methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate has several advantages and limitations for lab experiments. One of the advantages of the compound is its broad-spectrum activity against different viruses, fungi, and bacteria. The compound's ability to inhibit cancer cell growth makes it a potential candidate for the development of anti-cancer drugs. However, the compound's limitations include its low solubility in water, which makes it difficult to administer in vivo. The compound's toxicity profile is not well understood, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the research on methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate. One of the significant future directions is the development of new drugs based on the compound's structure. The compound's broad-spectrum activity against different viruses, fungi, and bacteria makes it a potential candidate for the development of new antiviral, antifungal, and antibacterial drugs. Further studies are needed to determine the compound's toxicity profile and safety in vivo. The compound's anti-cancer activity also warrants further investigation for the development of new anti-cancer drugs. The compound's mechanism of action needs to be fully understood to optimize its potential applications in various fields of scientific research.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of scientific research. The compound's broad-spectrum activity against different viruses, fungi, and bacteria makes it a potential candidate for the development of new drugs. The compound's ability to inhibit cancer cell growth also warrants further investigation for the development of new anti-cancer drugs. The compound's mechanism of action needs to be fully understood to optimize its potential applications in various fields of scientific research.

Scientific Research Applications

Methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate has potential applications in various fields of scientific research. One of the significant applications of the compound is in the development of new drugs. The compound has been shown to exhibit antiviral, antifungal, and antibacterial activities in vitro. The compound's antiviral activity has been demonstrated against different viruses such as herpes simplex virus type 1, influenza A virus, and human immunodeficiency virus type 1.

properties

IUPAC Name

methyl 2-(1-benzylimidazol-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-17-12(16)10-18-13-14-7-8-15(13)9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXUVJUYWIYAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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